molecular formula C22H22N4O3S B2472822 N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide CAS No. 941970-45-2

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

Cat. No.: B2472822
CAS No.: 941970-45-2
M. Wt: 422.5
InChI Key: FYNAWFNFAJZBHP-UHFFFAOYSA-N
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Description

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylpiperazine, which is then reacted with thiazole-2-carbonyl chloride to form the intermediate. This intermediate is subsequently coupled with benzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction might yield a compound with additional hydrogen atoms .

Scientific Research Applications

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug development .

Properties

IUPAC Name

N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)21(28)19-15-30-22(23-19)24-20(27)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNAWFNFAJZBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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